molecular formula C22H30O7 B12369860 Kadsuphilin J

Kadsuphilin J

Cat. No.: B12369860
M. Wt: 406.5 g/mol
InChI Key: SYAQUKRBBRLVBT-MTJIALIYSA-N
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Biological Activity

Kadsuphilin J is a lignan compound isolated from the roots of Kadsura longipedunculata, a plant known for its traditional medicinal uses. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of lignans, which are phenolic compounds known for their diverse biological activities. The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈O₇
  • Molecular Weight : 342.33 g/mol

Biological Activities

This compound exhibits a range of biological activities, which can be summarized in the following table:

Activity Description Reference
Antioxidant Exhibits significant antioxidant activity, reducing oxidative stress markers in cellular models.
Antitumor In vitro studies show potential antitumor effects against various cancer cell lines.
Hepatoprotective Demonstrates protective effects on liver cells against toxic agents, reducing ALT and AST levels.
Anti-inflammatory Inhibits inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases.
Neuroprotective Shows promise in protecting neuronal cells from apoptosis induced by oxidative stress.

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : this compound reduces reactive oxygen species (ROS) levels, thereby mitigating oxidative stress. Studies have shown that it increases total superoxide dismutase (T-SOD) activity while decreasing malondialdehyde (MDA) levels in treated cells .
  • Antitumor Effects : Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators . It has been particularly effective against lung and colorectal cancer cell lines.
  • Hepatoprotective Mechanism : In zebrafish models, this compound treatment led to significant reductions in hepatic enzyme levels (ALT and AST), indicating its potential to protect liver function during exposure to hepatotoxic substances .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

  • Zebrafish Model Study :
    • A study exposed zebrafish embryos to this compound, observing a decrease in developmental toxicity markers such as hatching rates and body length. The study concluded that this compound has protective effects against oxidative stress-induced developmental toxicity .
  • In Vitro Cancer Cell Studies :
    • In vitro assays demonstrated that this compound inhibits proliferation in cancer cell lines such as A549 (lung cancer) and HCT116 (colorectal cancer). The compound was shown to induce apoptosis via mitochondrial pathways, evidenced by increased expression of pro-apoptotic proteins .
  • Liver Toxicity Assessment :
    • A pharmacological evaluation revealed that this compound significantly reduced liver enzyme levels in models exposed to toxic agents, suggesting its potential use in preventing drug-induced liver injury .

Properties

Molecular Formula

C22H30O7

Molecular Weight

406.5 g/mol

IUPAC Name

5-[(2R,3S,4R)-4-hydroxy-4-(3-hydroxy-4,5-dimethoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol

InChI

InChI=1S/C22H30O7/c1-12(7-14-8-16(23)21(28-5)18(9-14)26-3)13(2)20(25)15-10-17(24)22(29-6)19(11-15)27-4/h8-13,20,23-25H,7H2,1-6H3/t12-,13+,20-/m1/s1

InChI Key

SYAQUKRBBRLVBT-MTJIALIYSA-N

Isomeric SMILES

C[C@H](CC1=CC(=C(C(=C1)OC)OC)O)[C@H](C)[C@H](C2=CC(=C(C(=C2)OC)OC)O)O

Canonical SMILES

CC(CC1=CC(=C(C(=C1)OC)OC)O)C(C)C(C2=CC(=C(C(=C2)OC)OC)O)O

Origin of Product

United States

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